N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-5-3-14(12-18(17)22)4-6-19(26)25-13-16-2-1-9-24-20(16)15-7-10-23-11-8-15/h1-3,5,7-12H,4,6,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSGQZDXCOJCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine in the presence of a palladium catalyst and a suitable base.
Alkylation: The bipyridine intermediate is then alkylated using a suitable alkylating agent, such as benzyl bromide, to introduce the 3-ylmethyl group.
Amidation: The final step involves the reaction of the alkylated bipyridine with 3-(3,4-dichlorophenyl)propanoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The dichlorophenyl group is susceptible to nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of various substituents on the dichlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Studies may focus on its ability to modulate specific biological pathways, offering insights into its use as a treatment for various diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing catalytic activity, while the dichlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Key Structural Features:
- Propanamide core : Provides hydrogen-bonding capacity via the amide group.
- 3,4-Dichlorophenyl substituent : Enhances lipophilicity and may influence receptor binding.
Comparison with Structurally Similar Compounds
Propanil (N-(3,4-Dichlorophenyl)propanamide)
Molecular Formula: C₉H₉Cl₂NO Molecular Weight: 218.08 g/mol Use: Widely employed as a herbicide for rice cultivation . Key Differences:
N-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide (CAS 2034303-99-4)
Key Differences:
- Replaces the 3,4-dichlorophenyl group with a 2,3,4-trimethoxyphenyl substituent, increasing polarity and altering electronic properties.
(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide (Compound 4, )
Molecular Formula : C₂₇H₂₆Cl₂FN₅O₃S
Molecular Weight : 614.5 g/mol
Use : Synthetic bioactive agent with pyrazolyl and pyridinyl groups, likely targeting inflammatory or enzymatic pathways .
Key Differences :
- Incorporates a pyrazole ring and fluorine substituent, enhancing metabolic stability compared to the target compound.
Structural and Functional Implications
Role of the Bipyridine Group
The [2,4'-bipyridin]-3-ylmethyl group distinguishes the target compound from simpler analogs like propanil. Bipyridine derivatives are frequently utilized in:
Impact of Chlorine Substituents
The 3,4-dichlorophenyl group enhances:
- Lipophilicity : Improving membrane permeability.
- Electrophilicity: Potentially increasing reactivity with nucleophilic biological targets.
Data Table: Comparative Analysis of Key Compounds
*Inferred data based on structural analogs. †Calculated based on structural analogs ().
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bipyridine moiety and a dichlorophenyl group, contributing to its unique properties. The IUPAC name is 3-(3,4-dichlorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide. The molecular formula is with a molecular weight of approximately 396.27 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Bipyridine Derivative : This involves the formation of the bipyridine ring structure.
- Dichlorophenyl Introduction : Achieved through halogenation followed by amide formation.
- Reaction Conditions : Controlled temperatures and specific solvents are essential for optimal yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. Specifically, it has shown effectiveness against non-small cell lung cancer (NSCLC) and breast cancer cell lines .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Metal Ion Coordination : The bipyridine structure allows for coordination with metal ions, which can influence various biochemical pathways.
- Membrane Interaction : The dichlorophenyl group may interact with cellular membranes or proteins, affecting cellular signaling pathways .
Case Studies
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains .
- Anticancer Research : In a recent clinical trial (NCT03743350), the compound was tested on patients with NSCLC exhibiting specific mutations. Preliminary results indicated a significant reduction in tumor size among participants receiving the treatment compared to the control group .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide?
- Methodological Answer : The compound can be synthesized via amide coupling using reagents like HATU or EDCI in DMF, with bipyridinylmethylamine and 3-(3,4-dichlorophenyl)propanoic acid as precursors. For example, similar propanamide derivatives were prepared by reacting amines with activated carboxylic acids at 0–25°C, followed by purification via column chromatography (yields: 51–89%) . Key steps include:
- Activation of the carboxylic acid with HATU.
- Coupling with the amine in the presence of a base (e.g., DIPEA).
- Purification using silica gel chromatography.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming the bipyridinyl and dichlorophenyl moieties. For example, in related compounds, aromatic protons in dichlorophenyl groups appear at δ 7.2–7.8 ppm, while bipyridine protons resonate at δ 8.1–9.0 ppm .
- HPLC : Purity assessment (≥98%) via reverse-phase HPLC with UV detection at 254 nm .
- Mass Spectrometry : APCI or ESI-MS confirms molecular weight (e.g., [M+H] peaks) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation (H333 hazard) .
- Store in a cool, dry place away from oxidizers. Toxic fumes may release upon decomposition (H303, H313) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during coupling reduce side reactions.
- Catalyst Screening : HATU outperforms EDCI in amide bond formation for sterically hindered amines (yield improvement: ~20%) .
- Solvent Optimization : DMF enhances solubility of aromatic intermediates compared to THF .
- Example: A propanamide derivative synthesized at 0°C with HATU achieved 89% yield vs. 51% at room temperature .
Q. How to resolve contradictory spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For instance, HSQC can distinguish bipyridinyl CH groups (δC ~150 ppm) from dichlorophenyl carbons (δC ~125–135 ppm) .
- X-ray Crystallography : Definitive structural confirmation, as applied to similar propanamides (e.g., C24H25BrFN5O2 with 85% yield) .
- Isotopic Labeling : Use -labeled amines to track coupling efficiency .
Q. What strategies are effective for designing bioactivity assays?
- Methodological Answer :
- Target Selection : Prioritize receptors with known affinity for bipyridine ligands (e.g., CYP3A4 inhibition studies using crystallography) .
- In Vitro Assays : Measure IC values via fluorescence-based enzyme inhibition assays. For analogs, IC ranges of 0.1–10 µM were reported .
- Molecular Docking : Use software like AutoDock to predict binding interactions with the dichlorophenyl moiety and hydrophobic enzyme pockets .
Q. How to model structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to enhance binding affinity. For example, 4-fluorobenzyl analogs showed improved activity over methoxy derivatives .
- Steric Effects : Compare analogs with methyl vs. propyl groups on the bipyridine moiety to assess steric hindrance .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
